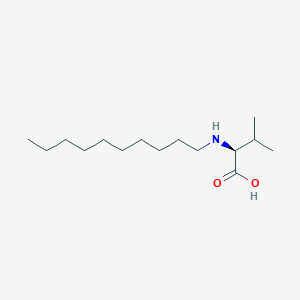
N-Decyl-L-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Decyl-L-valine: is a derivative of the essential amino acid L-valine, where a decyl group is attached to the nitrogen atom of the valine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Decyl-L-valine typically involves the reaction of L-valine with a decyl halide (such as decyl bromide) in the presence of a base. The reaction is carried out in an organic solvent like dioxane, and the mixture is heated to facilitate the reaction. The general reaction scheme is as follows:
- Dissolve L-valine in a mixture of water, sodium hydroxide solution, and dioxane.
- Add decyl bromide to the mixture under constant stirring and heating (40°–50°C).
- The reaction proceeds to form this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: N-Decyl-L-valine can undergo various chemical reactions, including:
Oxidation: The decyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: The compound can be reduced to form N-Decyl-L-valinol.
Substitution: The decyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.
Major Products Formed:
- Oxidation of this compound can yield decanoic acid derivatives.
- Reduction can produce N-Decyl-L-valinol.
- Substitution reactions can lead to various N-substituted derivatives .
Scientific Research Applications
Chemistry: N-Decyl-L-valine is used as a chiral ligand in asymmetric synthesis and catalysis. Its unique structure allows it to form complexes with metal ions, which can be used in enantioselective reactions.
Biology: In biological research, this compound is studied for its potential role in modulating protein-protein interactions and as a building block for peptide synthesis.
Medicine: this compound derivatives are explored for their potential therapeutic applications, including as prodrugs for enhancing the bioavailability of active pharmaceutical ingredients.
Industry: In the industrial sector, this compound is used in the formulation of surfactants and emulsifiers due to its amphiphilic nature .
Mechanism of Action
The mechanism of action of N-Decyl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The decyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
N-Decyl-L-alanine: Similar structure but with an alanine backbone.
N-Decyl-L-leucine: Similar structure but with a leucine backbone.
N-Decyl-L-isoleucine: Similar structure but with an isoleucine backbone.
Uniqueness: N-Decyl-L-valine is unique due to its specific side chain and the presence of the decyl group, which imparts distinct physicochemical properties. Compared to other N-decyl amino acids, this compound may exhibit different solubility, reactivity, and biological activity profiles .
Properties
CAS No. |
62765-50-8 |
|---|---|
Molecular Formula |
C15H31NO2 |
Molecular Weight |
257.41 g/mol |
IUPAC Name |
(2S)-2-(decylamino)-3-methylbutanoic acid |
InChI |
InChI=1S/C15H31NO2/c1-4-5-6-7-8-9-10-11-12-16-14(13(2)3)15(17)18/h13-14,16H,4-12H2,1-3H3,(H,17,18)/t14-/m0/s1 |
InChI Key |
MGKOFFWPLURQCW-AWEZNQCLSA-N |
Isomeric SMILES |
CCCCCCCCCCN[C@@H](C(C)C)C(=O)O |
Canonical SMILES |
CCCCCCCCCCNC(C(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


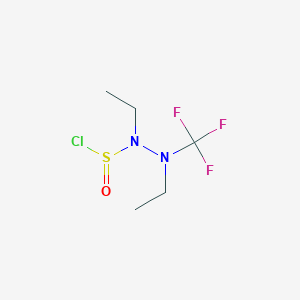
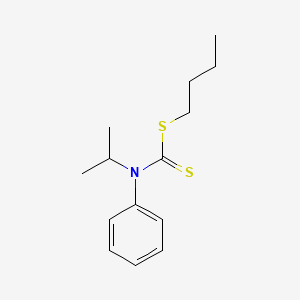
![3-benzyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B14518353.png)
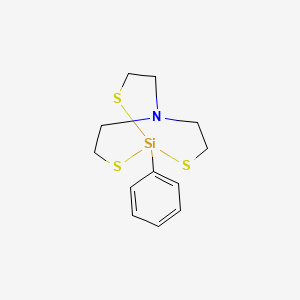


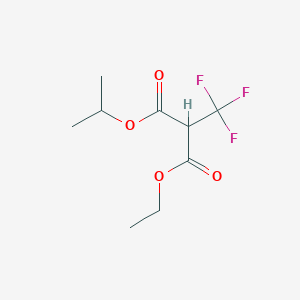
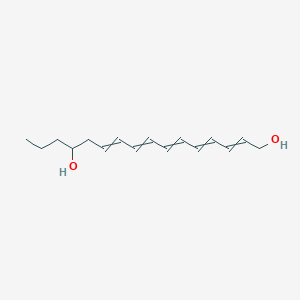
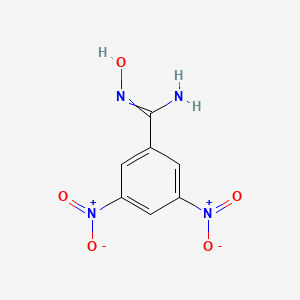
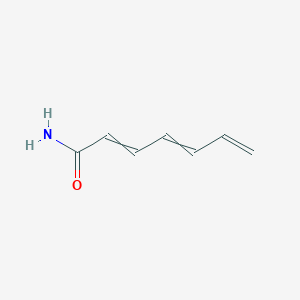
![2-Cyano-3-{4-[2-(4-nitrophenyl)ethenyl]phenyl}prop-2-enamide](/img/structure/B14518393.png)
![1-[3-(1H-Inden-3-yl)propyl]pyrrolidine](/img/structure/B14518405.png)
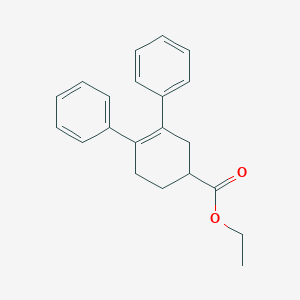
![N-[2-(4-Acetylphenyl)ethyl]benzamide](/img/structure/B14518419.png)
